molecular formula C34H42N4O6S B13020361 Fmoc-Arg(pbf)-OL

Fmoc-Arg(pbf)-OL

Cat. No.: B13020361
M. Wt: 634.8 g/mol
InChI Key: OCIHRKILVJXVGL-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(pbf)-OL involves the protection of the arginine amino group with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This protection is crucial for preventing side reactions during peptide synthesis. The compound is typically synthesized by reacting arginine with the Pbf group in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents like N-butylpyrrolidinone (NBP) to facilitate the coupling reaction at elevated temperatures (around 45°C) to reduce viscosity and improve the penetration of the coupling cocktail into the resin .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(pbf)-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Cleavage: Trifluoroacetic acid (TFA) is used to remove the Pbf group.

    Deprotection: Piperidine is used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions are the deprotected arginine residues, which can then be further used in peptide synthesis .

Scientific Research Applications

Fmoc-Arg(pbf)-OL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Arg(pbf)-OL involves the protection of the arginine amino group with the Pbf group. This protection prevents side reactions during peptide synthesis, allowing for the efficient formation of peptide bonds. The Fmoc group is removed using a base such as piperidine, exposing the amino group for further reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H42N4O6S

Molecular Weight

634.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate

InChI

InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1

InChI Key

OCIHRKILVJXVGL-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

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